
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrrole group, a piperazine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Substitution with Pyrrole: The pyrrole group can be introduced via a nucleophilic substitution reaction, where the pyridazine ring is treated with a pyrrole derivative in the presence of a base.
Attachment of Piperazine: The piperazine ring is then attached through a coupling reaction, often using a reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Introduction of the Fluoro-Methylphenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole N-oxide derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Medically, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is being explored for its potential as a therapeutic agent. It may exhibit activity against certain diseases by modulating specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-chloro-2-methylphenyl)piperazine-1-carboxamide
- 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-bromo-2-methylphenyl)piperazine-1-carboxamide
- 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-methyl-2-methylphenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity compared to similar compounds.
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-15-16(21)5-4-6-17(15)22-20(28)27-13-11-26(12-14-27)19-8-7-18(23-24-19)25-9-2-3-10-25/h2-10H,11-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWQVRKEZWYWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)
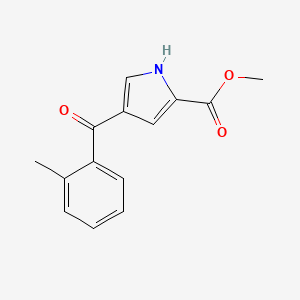
![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)
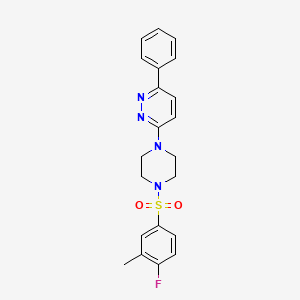
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)
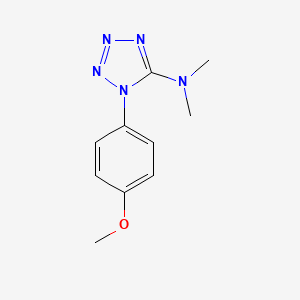
![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)
![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)
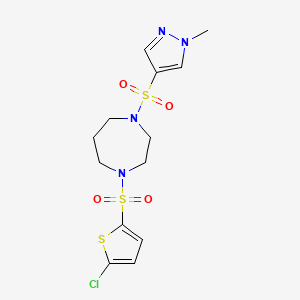
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one](/img/structure/B2617785.png)
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)
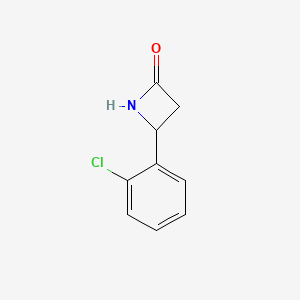

![N-(3,4-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2617789.png)
